trans-Resveratrol-d4
Overview
Description
trans-Resveratrol-d4: is a deuterium-labeled analog of trans-Resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and pharmacokinetics .
Mechanism of Action
Target of Action
Trans-Resveratrol-d4, a naturally occurring polyphenolic compound, has been shown to target several key proteins and enzymes in the body. It is an activator of SIRT1, one of the mammalian forms of the sirtuin family of proteins . SIRT1 deacetylates histones and non-histone proteins including transcription factors . In addition, this compound targets COXs, which generate pro-inflammatory molecules that lead to tumor proliferation .
Mode of Action
This compound interacts with its targets in various ways. It activates SIRT1, thereby affecting metabolism, stress resistance, cell survival, cellular senescence, inflammation-immune function, endothelial functions, and circadian rhythms . It also inhibits COXs, thereby reducing inflammation and tumor proliferation . Furthermore, it has been suggested that the bioactivity of this compound may be due to a polypharmacological effect or promiscuity of the phenolic small molecule by examining the modes of binding with its diverse collection of protein targets .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to affect the SIRT1-regulated pathway, which impacts metabolism, stress resistance, cell survival, cellular senescence, inflammation-immune function, endothelial functions, and circadian rhythms . It also affects the COX pathway, leading to a reduction in inflammation and tumor proliferation .
Pharmacokinetics
This compound exhibits low water solubility, which limits its use . It has been found that the bioavailability of this compound is higher compared to resveratrol, meaning it is more easily absorbed and utilized by the body . Resveratrol and its three major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . It can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .
Action Environment
The action of this compound can be influenced by environmental factors. These environmental stressors cause isomerization and autoxidation, converting this compound from its trans to its cis configuration . Studies suggest that the trans configuration of this compound is more biologically active than its cis counterpart .
Biochemical Analysis
Biochemical Properties
trans-Resveratrol-d4 has been shown to have anti-inflammatory, antioxidant, and anticancer activities . It interacts with a variety of enzymes and proteins, including cyclooxygenase (COX-1), where it inhibits the cyclooxygenase and hydroperoxidase activities .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits free radical formation in HL-60 human promyelocytic leukemia cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates sirtuin 1 (SIRT1) by 8-fold in vitro .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol-d4 typically involves the incorporation of deuterium atoms into the trans-Resveratrol molecule. One common method is the catalytic hydrogenation of trans-Resveratrol using deuterium gas (D2) in the presence of a palladium catalyst. This process selectively replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium gas and palladium catalysts is optimized for industrial applications to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: trans-Resveratrol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro-resveratrol.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: trans-Resveratrol-d4 is used as an internal standard in mass spectrometry to quantify trans-Resveratrol levels in various samples. Its deuterium labeling allows for precise tracking and measurement .
Biology: In biological research, this compound is used to study the metabolic pathways and bioavailability of trans-Resveratrol. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in living organisms .
Medicine: this compound is employed in pharmacokinetic studies to evaluate the efficacy and safety of trans-Resveratrol-based therapies. It aids in determining the optimal dosage and delivery methods for therapeutic applications .
Industry: In the food and beverage industry, this compound is used to fortify products with trans-Resveratrol, enhancing their health benefits. It is also used in the development of dietary supplements and nutraceuticals .
Comparison with Similar Compounds
trans-Resveratrol: The non-deuterated form with similar biological activities.
pterostilbene: A dimethylated analog with enhanced bioavailability.
Uniqueness: trans-Resveratrol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What is trans-Resveratrol-d4 and what is its purpose?
A1: this compound is a deuterium-labeled analog of trans-resveratrol, a naturally occurring compound found in grapes and red wine. It is specifically designed as a molecular tracer []. This means that its chemical behavior closely mimics that of natural trans-resveratrol, but its unique isotopic composition allows scientists to track its movement and metabolic transformations within biological systems using techniques like mass spectrometry. This makes it a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of trans-resveratrol in organisms.
Q2: What is the molecular formula, weight, and key spectroscopic characteristics of this compound?
A2: The synthesized this compound, chemically named (E)-3',4,5'-trihydroxy-2,3,5,6-tetradeuterostilbene, has a molecular formula of C14H8D4O3 []. While the exact molecular weight isn't specified, the presence of four deuterium atoms (D) instead of four hydrogen atoms (H) will slightly increase the molecular weight compared to unlabeled trans-resveratrol.
- Mass Spectrometry (MS): Confirmed the isotopic distribution of the synthesized compound, showing 96% deuteration (d4) and 4% containing three deuterium atoms (d3) [].
- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule [].
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR were used to confirm the structure and purity of the synthesized compound [].
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